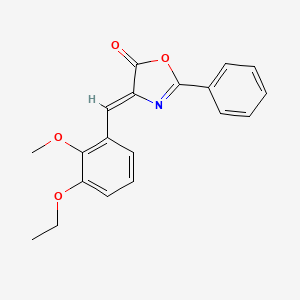
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as EMBO, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in tumor growth and viral replication. In vivo studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity. However, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has not been extensively studied in humans, so its safety profile is not well-established.
Orientations Futures
There are several future directions for research on 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in drug development, particularly for the treatment of inflammatory diseases and cancer. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one could be used as a building block for the synthesis of novel materials with unique properties.
Conclusion:
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has potential applications in various fields, including pharmacology, material science, and organic chemistry. Its synthesis method has been optimized to produce high yields of pure 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. Studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one exhibits anti-inflammatory, anti-tumor, and anti-viral properties, and it has been shown to inhibit the activity of certain enzymes and signaling pathways. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but it also has some limitations. Future research on 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one could lead to the development of new drugs and materials with unique properties.
Méthodes De Synthèse
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized by the reaction of salicylaldehyde, ethyl acetoacetate, and aniline in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. This method has been optimized to produce high yields of pure 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including pharmacology, material science, and organic chemistry. In pharmacology, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In material science, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials. In organic chemistry, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been used as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
(4Z)-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-16-11-7-10-14(17(16)22-2)12-15-19(21)24-18(20-15)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPLYLBADMOGFK-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

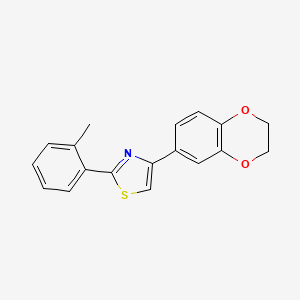
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
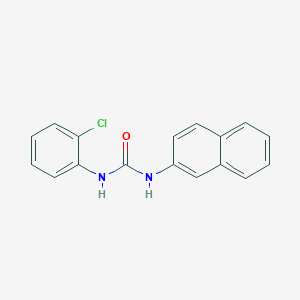
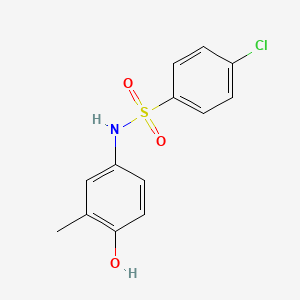

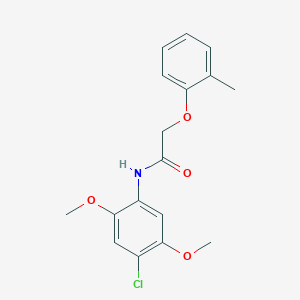
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)